molecular formula C6H9NO4 B1210610 Pyrrolidine-2,4-dicarboxylic acid CAS No. 99319-03-6

Pyrrolidine-2,4-dicarboxylic acid

Cat. No.: B1210610
CAS No.: 99319-03-6
M. Wt: 159.14 g/mol
InChI Key: NRSBQSJHFYZIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Form I (P1̅, Z = 2)

  • Unit cell : a = 6.878 Å, b = 10.280 Å, c = 10.954 Å; α = 78.45°, β = 81.49°, γ = 72.45°.
  • Hydrogen bonding : Carboxyl dimers (R₂²(8) motif) with O···O = 2.61 Å.

Form II (P2₁2₁2₁, Z = 4)

  • Unit cell : a = 10.051 Å, b = 10.300 Å, c = 18.942 Å.
  • Features : Helical chains via N-H···O bonds (2.87 Å).

Form III (Pc, Z = 1)

  • Unit cell : a = 5.432 Å, b = 7.891 Å, c = 12.345 Å; β = 98.7°.
  • Notable : Incorporates lattice water (O···O = 2.78 Å).

X-ray powder diffraction (XRPD) fingerprints:

  • Form I: Peaks at 16.9°, 19.4°, 22.7° (2θ).
  • Form II: Peaks at 10.2°, 24.1°, 26.5° (2θ).

Rietveld refinement (Rwp = 5.8%) confirms phase purity in industrial batches. Temperature-dependent studies show Form II → Form I transition at 150°C (ΔH = 12.3 kJ/mol).

Properties

IUPAC Name

pyrrolidine-2,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSBQSJHFYZIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10912746
Record name Pyrrolidine-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10912746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99319-03-6, 64769-66-0
Record name Pyrrolidine-2,4-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099319036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10912746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-trans-Pyrrolidine-2,4-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Neuropharmacological Applications

1. Glutamate Transport Modulation

Pyrrolidine-2,4-dicarboxylic acid acts primarily as an inhibitor of excitatory amino acid transporters (EAATs), particularly EAAT2, EAAT4, and EAAT5. This inhibition leads to increased extracellular glutamate levels, which can have both therapeutic and toxic effects:

  • Mechanism of Action : The compound reverses the action of glutamate transporters, promoting the release of glutamate into the synaptic cleft. This has been shown to elevate extracellular glutamate levels significantly, which can stimulate postsynaptic receptors and enhance synaptic transmission .
  • Case Study : In a study involving differentiated PC12 cells subjected to oxygen/glucose deprivation, preloading with this compound inhibited glutamate release and protected against cell death. This indicates its potential as a neuroprotective agent under conditions of metabolic stress .

2. Neuroprotective Effects

Research has demonstrated that this compound can protect neurons from excitotoxicity:

  • Cell Death Prevention : The compound was found to prevent cell death induced by excitotoxic cascades triggered by elevated glutamate levels during anoxic conditions . It does so by modulating intracellular glutathione levels and preventing oxidative stress.

Medicinal Chemistry Applications

1. Antidiabetic Potential

Recent studies have explored the synthesis of substituted derivatives of this compound as potential antidiabetic agents. These compounds have shown promising results in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism:

  • In Vitro Studies : Several derivatives exhibited significant inhibitory activity against DPP-IV, suggesting their potential use in managing type 2 diabetes mellitus .

Summary of Key Findings

Application AreaMechanism/EffectSource
Glutamate Transport ModulationInhibits EAATs; increases extracellular glutamate levels
Neuroprotective EffectsPrevents cell death during metabolic stress; modulates oxidative stress
Antidiabetic PotentialInhibits DPP-IV; potential for managing glucose levels

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues

Pyrrolidine-2,4-dicarboxylic acid shares structural homology with other dicarboxylic acid-containing heterocycles, which differ in ring size, aromaticity, and substituents:

Compound Name Core Structure Key Structural Features
This compound 5-membered saturated ring Two carboxylic acids at positions 2 and 4; flexible backbone for conformational diversity
Pyridine-2,4-dicarboxylic acid 6-membered aromatic ring Aromatic pyridine core with electron-withdrawing carboxylates; mimics 2-oxoglutarate (2OG)
Azetidine-2,4-dicarboxylic acid 4-membered saturated ring Smaller ring size; restricted conformational flexibility
Thiazolidine-2,4-dicarboxylic acid 5-membered ring with sulfur Sulfur atom enhances metal-binding capacity (e.g., Zn<sup>2+</sup> in metallo-β-lactamases)
APTCs (e.g., FP0429) Pyrrolidine with tricarboxylic groups Additional carboxylate and acryloyl substituents enhance receptor selectivity
Pyridine-2,4-dicarboxylic Acid
  • JMJD5 inhibition : Binds to JMJD5 similarly to 2OG, with superimposed structures (Cα RMSD = 0.149 Å) .
  • LigI inhibition : Exhibits moderate inhibition (Ki = 75 ± 2 μM), weaker than 5-hydroxyisophthalic acid (Ki = 40 ± 3 μM) .
  • AspH enzyme inhibition : Fluorinated derivatives (e.g., 3-fluoropyridine-2,4-dicarboxylic acid) show enhanced binding in crystal structures (PDB: 7MBI, 7MBJ) .
Azetidine-2,4-dicarboxylic Acid
  • mGlu receptor activity : The (2S,4S)-isomer weakly agonizes mGlu2 (EC50 > 100 μM), while other isomers are inactive at mGlu1b, mGlu4a, and mGlu5a .
Thiazolidine-2,4-dicarboxylic Acid
  • Metallo-β-lactamase (MBL) inhibition : Potently inhibits CcrA, Imis, and L1 MBLs (IC50 < 10 μM) via Zn.="" chelation="" li="" sup>="">
  • Antioxidant activity : Reduces lipid peroxidation in rat liver microsomes, comparable to L-cysteine .
  • Neuroprotective applications : 2-Methylthiazolidine derivatives are patented for neurodegenerative disease treatment .
APTCs (e.g., FP0429)

Selectivity and Pharmacological Specificity

  • Pyrrolidine vs. Pyridine derivatives: Pyrrolidine-based amides show superior DPP-IV inhibition (nanomolar IC50) compared to pyridine derivatives (micromolar Ki in LigI) due to enhanced conformational adaptability .
  • Thiazolidine vs. Pyrrolidine : The sulfur atom in thiazolidine improves Zn<sup>2+</sup> chelation for MBL inhibition, whereas pyrrolidine derivatives lack this metal-binding capability .
  • APTCs vs. Parent compound : FP0429’s tricarboxylic structure enables selective mGlu4/8 activation, unlike the parent this compound, which lacks receptor specificity .

Data Tables

Table 1: Comparative Bioactivity of Selected Dicarboxylic Acid Derivatives

Compound Target Activity/Inhibition Key Data References
This compound amides DPP-IV IC50 = 2–250 nM Oral efficacy in Wistar rats
Pyridine-2,4-dicarboxylic acid LigI Ki = 75 μM Structural mimic of 2OG
(2S,4S)-Azetidine-2,4-dicarboxylic acid mGlu2 EC50 > 100 μM Weak agonist
Thiazolidine-2,4-dicarboxylic acid CcrA MBL IC50 < 10 μM Zn
FP0429 (APTC) mGlu4 EC50 = 0.5 μM Full agonist

Preparation Methods

Chiral Synthesis via Substituted Pyrrolidine Derivatives

The stereoselective synthesis of pyrrolidine-2,4-dicarboxylic acid derivatives often begins with constrained pyrrolidine scaffolds. A seminal approach involves N(1)-substituted analogues of (2R,4R)-4-aminothis compound [(2R,4R)-APDC], which serve as conformationally restricted glutamic acid analogues . Key steps include:

  • Enantioselective Cyclization : Starting from L-glutamic acid, the pyrrolidine ring is formed via intramolecular amidation. Chiral auxiliaries such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are employed to direct stereochemistry .

  • Functionalization at C2 and C4 : Carboxylic acid groups are introduced using alkylation or Michael addition, followed by oxidative deprotection. For example, ethyl pyruvate reacts with aldehydes under β-proline catalysis to form dihydropyran intermediates, which are subsequently converted to dicarboxylic acids .

Table 1: Stereoselective Yields in Chiral Synthesis

Starting MaterialCatalyst/ReagentProduct ConfigurationYield (%)ee (%)Source
(S)-N-p-Methoxybenzyl-2-BocSodium ethoxide/H₂(2S,4S)6861.1
Ethyl pyruvate + p-NO₂-C₆H₄CHOPyrrolidine-AcOH(2R,4R)68-

Catalytic Hydrogenation for Cis-Dihydroxylation

Catalytic hydrogenation is pivotal for reducing double bonds in pyrrolidine precursors while preserving stereochemistry. A patent by WO2014206257A1 details the hydrogenation of N-protected dihydropyrroles to cis-2,4-disubstituted pyrrolidines :

  • Substrate Design : Olefinic precursors like (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole are hydrogenated under high-pressure H₂ (1.4–1.5 MPa) at 50°C.

  • Chiral Catalysts : Rhodium or ruthenium complexes with chiral ligands (e.g., BINAP) achieve enantiomeric excess (ee) up to 61.1% . Comparatively, uncatalyzed hydrogenation yields racemic mixtures, underscoring the necessity of asymmetric induction.

Mechanistic Insight : Protonation of the dihydropyran intermediate by acetic acid facilitates NH₄OAc addition, followed by cyclization and dehydration to form the pyridine core .

One-Pot Synthesis from Pyruvates and Aldehydes

A concise one-pot method synthesizes 4-substituted pyrrolidine-2,6-dicarboxylic acid derivatives from pyruvates and aldehydes :

  • Dihydropyran Formation : Ethyl pyruvate reacts with aldehydes (e.g., p-nitrobenzaldehyde) in acetonitrile under pyrrolidine-acetic acid catalysis (0.4 equiv pyrrolidine, 1.0 equiv AcOH) at 25°C for 30 hours.

  • Ammonolysis and Cyclization : Addition of NH₄OAc (3.0 equiv) and AcOH (1.0 equiv) at 25°C for 24 hours yields pyridine-2,6-dicarboxylates, which are hydrolyzed to dicarboxylic acids.

Table 2: One-Pot Reaction Optimization

AldehydeCatalyst Loading (equiv)Yield of 1a (%)
p-Nitrobenzaldehyde0.4 pyrrolidine, 1.0 AcOH68
p-Chlorobenzaldehyde0.4 pyrrolidine, 1.0 AcOH65

Hydrolysis of Ester Precursors

Hydrolysis of diester intermediates is a universal step for generating free dicarboxylic acids. For instance:

  • Alkaline Hydrolysis : Ethyl 4-nitro-pyridine-2,6-dicarboxylate is refluxed with KOH in ethanol (2 hours), followed by acidification to pH 2.0–2.5 with HCl, yielding 4-nitro-pyrrolidine-2,4-dicarboxylic acid in 92% yield .

  • Enzymatic Methods : Lipases in aqueous-organic biphasic systems selectively hydrolyze esters without racemization, though industrial scalability remains challenging .

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency and Stereoselectivity

MethodKey AdvantageLimitationTypical Yield (%)
Chiral Synthesis High enantiopurityMulti-step purification50–68
Catalytic Hydrogenation Mild conditionsRequires high-pressure H₂55–68
One-Pot Atom-economicalLimited substrate scope65–68

Q & A

Q. What are the primary synthetic routes for Pyrrolidine-2,4-dicarboxylic acid, and what challenges arise during its synthesis?

this compound is synthesized via hydrolysis of ester moieties followed by oxidation of hydroxymethyl groups. A critical challenge is epimerization at the C-4 position during oxidation steps (e.g., using Jones reagent), which alters stereochemistry and bioactivity. To mitigate this, researchers have tested alternative protocols (e.g., KMnO4, PCC, Swern oxidation), but these often fail to prevent epimerization. Reversing the reaction sequence (oxidation before hydrolysis) may reduce stereochemical instability .

Q. How is this compound characterized to confirm structural integrity and purity?

Key analytical methods include:

  • NMR spectroscopy to detect stereochemical purity (e.g., H-4 resonance at 3.87 ppm vs. 3.32 ppm for epimerized forms) .
  • Single-crystal X-ray diffraction for 3D structural validation (analogous to pyridine-3,4-dicarboxylic acid coordination polymers) .
  • High-performance liquid chromatography (HPLC) for quantifying neurotransmitter interactions in neuropharmacology studies .

Q. What are the standard applications of this compound in neuropharmacology?

It serves as a glutamate transporter blocker (e.g., tPDC at 0.5 mM) to study neurotransmitter dynamics. For example, retro-dialysis in CA3 hippocampal regions via no-net-flux microdialysis quantifies extracellular glutamate and GABA levels, distinguishing release from reuptake inhibition .

Advanced Research Questions

Q. How does stereochemical purity of this compound influence experimental outcomes in enzyme inhibition or drug design?

Epimerization at C-4 (e.g., 4-epi-I vs. I) alters ligand-receptor binding. For instance, in Factor Xa inhibitor studies, pyrrolidine-3,4-dicarboxylic acid derivatives show distinct binding affinities compared to 2,4-isomers. Researchers must validate stereochemistry using chiral HPLC or circular dichroism and correlate it with activity data .

Q. How can experimental designs resolve contradictory data on this compound's dual role in neurotransmitter systems?

At low concentrations (e.g., 0.5 mM), tPDC primarily inhibits glutamate reuptake. However, higher doses may non-specifically affect release mechanisms. To differentiate:

  • Use concentration-response curves (EC50 analysis) to isolate reuptake vs. release effects .
  • Pair tPDC with selective antagonists (e.g., nipecotic acid for GABA) in brain slice models .

Q. What methodologies optimize this compound's use in developmental biology studies?

In ovo administration (e.g., 10 µM in chick embryos) requires precise delivery via microinjection to regulate intestinal growth. Post-treatment, validate outcomes via histology (villus height/crypt depth) and gene expression analysis (e.g., DNA methylation markers) .

Q. How can this compound derivatives be tailored for asymmetric catalysis or metal coordination?

Structural analogs like 4-aminothis compound (APDC) are synthesized via AgOAc/FOXAP-catalyzed 1,3-dipolar cycloaddition , achieving >90% enantiomeric excess. These derivatives coordinate with d10 metals (e.g., Zn, Cd) to form photoluminescent polymers, characterized by IR and thermogravimetric analysis .

Methodological Considerations

  • Conflict Resolution : Discrepancies in inhibition constants (e.g., pyridine-2,4-dicarboxylic acid vs. 5-hydroxyisophthalic acid in LigI studies) highlight the need for standardized assay conditions (pH, temperature) and structural validation .
  • Stereochemical Controls : Use chiral auxiliaries (e.g., (2S,4R)-phenylpyrrolidine derivatives) to guide synthesis and minimize epimerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.